Ethyl 2-chloro-2-phenylacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-chloro-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRLJXZVZZXDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308521 | |
| Record name | Ethyl α-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-33-5 | |
| Record name | Ethyl α-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl chlorophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4773-33-5 | |
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| Record name | Ethyl α-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl chlorophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.014 | |
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| Record name | Ethyl chlorophenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW72P7QH5R | |
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Sophisticated Synthesis Methodologies for Ethyl 2 Chloro 2 Phenylacetate
Chemo- and Regioselective Synthesis Strategies
The selective introduction of a chlorine atom at the α-carbon of ethyl phenylacetate (B1230308) requires precise control over reaction conditions to prevent unwanted side reactions.
Esterification Reactions with Ethyl Mandelate (B1228975) and Thionyl Chloride
A primary and well-documented method for synthesizing ethyl 2-chloro-2-phenylacetate is through the reaction of ethyl mandelate with thionyl chloride. prepchem.comprepchem.com This reaction is a nucleophilic substitution where the hydroxyl group of the ethyl mandelate is replaced by a chlorine atom.
The process typically involves mixing ethyl mandelate with a slight excess of thionyl chloride. orgsyn.org The mixture is often left at room temperature for an extended period, around 16 hours, to allow for the slow conversion to the chloroester. prepchem.comprepchem.com Following this, a brief period of heating on a water bath helps to drive the reaction to completion. prepchem.comprepchem.com The final product is then isolated by pouring the reaction mixture into ice-water and extracting it with a solvent like ether. orgsyn.org Purification is commonly achieved through distillation under reduced pressure. prepchem.comprepchem.com This method has been reported to yield the desired product in the range of 81-85%. prepchem.comprepchem.com
| Reactant 1 | Reactant 2 | Reaction Time | Post-Reaction Treatment | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl Mandelate (0.80 mole) | Thionyl Chloride (0.82 mole) | 16 hours at room temp. | 30 min on water bath | 81-85% | prepchem.comprepchem.com |
| Ethyl Mandelate (0.75 mole) | Thionyl Chloride (0.82 mole) | ~16 hours (overnight) | 30 min reflux on steam bath | Not explicitly stated | orgsyn.org |
Halogenation Techniques for the α-Carbon Position
Direct halogenation of the α-carbon of a carbonyl compound is a fundamental transformation in organic synthesis. For substrates like ethyl phenylacetate, the acidity of the α-hydrogen facilitates this reaction. The acidity of α-hydrogens in aldehydes and ketones is attributed to the strong electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. ncert.nic.in
While direct chlorination of ethyl phenylacetate can be achieved, controlling the reaction to prevent polychlorination and other side reactions is crucial. The haloform reaction, for instance, involves the oxidation of methyl ketones using sodium hypohalite, which converts the methyl group into a haloform. ncert.nic.in Although not directly applicable to the synthesis of this compound, it illustrates a classic example of α-halogenation.
Multicomponent Reactions and Tandem Processes
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govfrontiersin.org These reactions are highly efficient and can rapidly generate molecular diversity. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in readily available literature, the principles of MCRs can be applied to generate related α-functionalized esters and amides. For example, α-branched amides have been synthesized via a multicomponent sequence involving hydrozirconation of nitriles, acylation, and subsequent nucleophilic addition. nih.gov
Tandem processes, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, are also relevant. A reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) to form ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is an example of a tandem reaction, though not directly yielding the target compound. nih.gov
Stereoselective and Enantioselective Synthetic Routes
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in pharmaceuticals and other biologically active compounds.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary can be removed and ideally recovered. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. numberanalytics.comresearchgate.net For instance, menthol, a naturally occurring chiral alcohol, can be used as a chiral auxiliary in asymmetric synthesis. wikipedia.org It can react with chiral carboxylic acids to form diastereomeric menthyl esters, which can then be separated. wikipedia.org
In the context of α-halo esters, chiral catalysts can also be employed to achieve enantioselectivity. Catalytic asymmetric synthesis of α-amino ketones, a related class of compounds, has been achieved using transition metal catalysts with chiral ligands. acs.org
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is a particularly powerful technique due to the high stereoselectivity of enzymes. researchgate.netresearchgate.net
Advanced Catalysis in this compound Production
The introduction of sophisticated catalytic systems has revolutionized the production of α-haloesters, offering alternatives to classical halogenation methods that often require harsh conditions and stoichiometric reagents.
Transition Metal-Catalyzed Coupling Reactions
While direct transition metal-catalyzed α-chlorination of ethyl phenylacetate remains an area of ongoing research, the principles of such reactions are well-established for other carbonyl compounds. These reactions typically involve the formation of a metal enolate, which then reacts with an electrophilic chlorine source. The role of the transition metal is to facilitate the enolization and to control the stereoselectivity of the chlorination. For instance, palladium-catalyzed α-heterofunctionalization of carbonyl compounds has been reviewed as a powerful tool for creating carbon-heteroatom bonds. The development of a specific and efficient transition metal-based catalyst for the direct α-chlorination of ethyl phenylacetate would represent a significant advancement, potentially offering high yields and selectivities under mild conditions.
Organocatalysis in α-Chlorination
Organocatalysis has emerged as a powerful strategy for the asymmetric α-chlorination of carbonyl compounds, including esters. This approach utilizes small organic molecules as catalysts, avoiding the use of potentially toxic metals. The α-chlorination of activated aryl acetic acid esters has been successfully achieved with high levels of enantioselectivity using commercially available isothiourea catalysts under base-free conditions. nih.gov This reaction proceeds through the in situ formation of chiral C1 ammonium (B1175870) enolates, which then react with an electrophilic chlorine source like N-chlorosuccinimide (NCS). nih.gov
Furthermore, bifunctional chiral 2-aminobenzimidazole (B67599) derivatives have been shown to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketone derivatives. mdpi.com Although not yet reported for ethyl phenylacetate itself, these findings suggest a promising avenue for its asymmetric synthesis. The mechanism often involves the activation of both the nucleophile (the ester) and the electrophile (the chlorine source) by the organocatalyst. thieme-connect.com
The development of direct organocatalytic asymmetric α-chlorination of aldehydes has also been a significant breakthrough, with the resulting α-chloro aldehydes being convertible to optically active α-chloro esters without loss of optical purity. nih.govorganic-chemistry.org This two-step approach provides an indirect but valuable route to enantiomerically enriched this compound.
Table 1: Organocatalytic α-Chlorination of Activated Esters and Related Compounds
| Catalyst | Substrate | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Isothiourea (ITU) | Aryl acetic acid esters | NCS | Various | -78 to rt | up to 95 | up to 99 | nih.gov |
| 2-Aminobenzimidazole | β-Ketoesters | NCS | Toluene (B28343) | -20 to rt | up to 99 | up to 50 | mdpi.com |
| N,N'-Dioxide/Amide | Cyclic β-keto esters | NCS | Toluene | -78 to -20 | 62-99 | 93-99 | thieme-connect.com |
| L-proline amide | Aldehydes | NCS | Various | rt | up to 99 | up to 95 | nih.gov |
Biocatalytic Approaches for Enhanced Selectivity
Biocatalysis offers a highly selective and environmentally benign alternative for chemical synthesis. Halogenating enzymes, particularly haloperoxidases, are capable of performing regioselective and sometimes stereoselective halogenations of organic substrates. nih.gov While the direct enzymatic chlorination of ethyl phenylacetate has not been extensively documented, vanadium-dependent chloroperoxidases (V-ClPOs) have been shown to halogenate aromatic compounds. nih.gov These enzymes utilize a vanadium cofactor and hydrogen peroxide to oxidize chloride ions, generating a reactive chlorine species for the electrophilic halogenation of substrates. nih.gov The high selectivity of enzymes could potentially be harnessed to produce enantiopure this compound, a significant advantage over many chemical methods.
Additionally, the enzymatic synthesis of the parent ester, ethyl phenylacetate, has been explored using lipases and esterases. semanticscholar.org This demonstrates the compatibility of this class of compounds with biocatalytic systems, suggesting that a chemoenzymatic strategy, combining enzymatic synthesis of the ester with a subsequent catalytic chlorination, could be a viable approach.
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Solvent-Free and Reduced-Solvent Methodologies
A significant advancement in the green synthesis of related compounds is the development of solvent-free reaction conditions. For instance, the α-selective chlorination of phenylacetic acid has been efficiently achieved using trichloroisocyanuric acid (TCCA) in the presence of catalytic phosphorus trichloride (B1173362) (PCl3) under solvent-free conditions. nih.govrsc.org This method provides the desired α-chlorophenylacetic acid in high yields and avoids the use of volatile and often toxic organic solvents. nih.gov The esterification of the resulting acid would then yield this compound.
The esterification step itself can also be performed under solvent-free conditions. The reaction of phenylacetic acid with 4-ethoxyphenol (B1293792) has been conducted using a heterogeneous acid catalyst (Amberlyst-15) without any solvent, highlighting a green approach to ester synthesis. gcsu.edu Applying such solvent-free methodologies to the entire synthesis of this compound would significantly improve its environmental footprint.
Table 2: Solvent-Free α-Chlorination of Phenylacetic Acid
| Substrate | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetic acid | TCCA | PCl₃ | 85 | 1.5 | High | nih.govrsc.org |
| 4-Nitrophenylacetic acid | TCCA | PCl₃ | 105 | 1.5 | 79 | rsc.org |
| 4-Fluorophenylacetic acid | TCCA | PCl₃ | 85 | 1.5 | High | rsc.org |
Atom Economy and Waste Minimization in Process Design
Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wordpress.comscranton.eduprimescholars.com Traditional methods for the synthesis of this compound, such as the reaction of ethyl mandelate with thionyl chloride, often have a lower atom economy due to the formation of stoichiometric byproducts (sulfur dioxide and hydrogen chloride).
In contrast, catalytic methods, particularly those that are addition or rearrangement reactions, tend to have a higher atom economy. nih.gov The ideal synthesis would involve a direct catalytic chlorination of ethyl phenylacetate where the chlorine atom is added without the generation of significant waste.
Electrocatalytic Synthesis Pathways
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and reaction conditions. While direct electrocatalytic synthesis of this compound is an emerging area of research, related electrochemical transformations provide a strong basis for its potential development.
Research into the electrochemical synthesis of α,α-dihaloacetophenones from terminal alkynes has demonstrated the power of electrochemistry to achieve halogenation at the α-position of a carbonyl group. ccspublishing.org.cnccspublishing.org.cn These methods typically involve a divided cell with constant current in an aqueous medium, proceeding at room temperature without the need for metal oxidants. ccspublishing.org.cnccspublishing.org.cn This approach represents an environmentally friendly route for synthesizing α,α-dihaloacetophenone derivatives. ccspublishing.org.cnccspublishing.org.cn
A plausible electrocatalytic pathway for this compound could involve the anodic oxidation of a suitable precursor in the presence of a chloride source. For instance, the electrochemical α-arylation of ketones has been achieved by reacting enol acetates with aryl diazonium salts, showcasing the versatility of electrochemical methods in forming C-C bonds at the α-position. rsc.org Adapting this principle, one could envision an electrochemical process that facilitates the chlorination of ethyl phenylacetate or a related derivative.
The proposed mechanism for the electrochemical synthesis of similar compounds, such as α,α-dihaloacetophenones, involves the electrochemical generation of halogen radicals. organic-chemistry.org This process is scalable and operationally simple, further highlighting the potential of electrosynthesis for the clean production of halogenated organic compounds. organic-chemistry.org
Table 1: Comparison of Electrochemical Synthesis Approaches for Related α-Halocarbonyls
| Feature | Electrochemical α,α-Dihaloacetophenones | Potential for this compound |
| Precursor | Terminal Alkyne Derivatives ccspublishing.org.cnccspublishing.org.cn | Ethyl phenylacetate or Ethyl mandelate |
| Halogen Source | CHCl₃, CH₂Cl₂, ClCH₂CH₂Cl organic-chemistry.org | Chloride salts (e.g., LiCl, NaCl) |
| Cell Type | Divided or Undivided Cell ccspublishing.org.cnorganic-chemistry.org | Likely a divided cell to prevent side reactions |
| Key Advantage | Avoids chemical oxidants, room temperature ccspublishing.org.cnccspublishing.org.cn | Green chemistry, high selectivity |
| Potential Challenge | Substrate specificity | Optimization of electrode material and electrolyte |
Photocatalytic and Sonochemical Enhancements
Photocatalysis and sonochemistry represent two advanced process technologies that can significantly enhance chemical reactions by providing the necessary activation energy through light and sound waves, respectively.
Photocatalytic Chlorination: The application of photocatalysis to the α-chlorination of esters like ethyl phenylacetate is a promising area. Photocatalytic methods can generate highly reactive radical species under mild conditions. For example, the formation of alkyl radicals through the oxidation of N-heterocyclic carbene-alcohol adducts by a photocatalyst has been demonstrated. researchgate.net A similar approach could be envisioned for the selective chlorination of ethyl phenylacetate at the α-position, using a suitable photocatalyst and a chlorine source.
Sonochemical Assistance: Sonochemistry, the application of ultrasound to chemical reactions, can enhance mass transfer and prevent the fouling of reactor surfaces. In the context of synthesizing α-functionalized esters, particularly within continuous flow systems, sonication has been employed to prevent clogging of capillary tubing by precipitates. researchgate.net This technique could be particularly beneficial in the large-scale synthesis of this compound, ensuring smooth operation and consistent product quality.
Industrial Scale-Up and Process Optimization Research
The transition from laboratory-scale synthesis to industrial production necessitates robust and optimized processes. Research in this area for this compound focuses on continuous flow manufacturing, high-throughput screening for reaction optimization, and stringent impurity control.
Continuous Flow Reactor Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of related α-functionalized esters has been successfully demonstrated in continuous flow systems.
For instance, a continuous flow protocol for the α-alkylation of esters has been developed, which involves the in-situ generation of lithium diisopropylamide (LDA) and subsequent reaction with an electrophile. researchgate.net Similarly, the synthesis of α-chloroketones from esters has been achieved with remarkable efficiency and throughput (up to 10.6 g/h) using continuous flow conditions. researchgate.net This method allows for precise control over reaction time, which is often less than 5 seconds. researchgate.net
The application of continuous flow technology to the synthesis of this compound could involve pumping a solution of ethyl mandelate and a chlorinating agent, such as thionyl chloride, through a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize yield and minimize the formation of byproducts. The use of packed-bed reactors containing immobilized reagents or catalysts is another strategy that can be integrated into a flow process to simplify purification. beilstein-journals.orgnih.gov
Table 2: Key Parameters in Continuous Flow Synthesis of α-Functionalized Esters
| Parameter | Influence on Reaction | Typical Range for α-Chloro Esters |
| Residence Time | Determines reaction completion and byproduct formation. | < 5 seconds to several minutes researchgate.netresearchgate.net |
| Temperature | Affects reaction rate and selectivity. | Cryogenic to elevated temperatures, depending on the specific reaction researchgate.net |
| Flow Rate | Inversely proportional to residence time for a given reactor volume. | 0.01–20 mL/min beilstein-journals.org |
| Reactor Type | Coil reactors, packed-bed reactors, microfluidic chips. | PEEK, stainless steel, or Hastelloy® coils beilstein-journals.org |
High-Throughput Synthesis Screening
High-throughput screening (HTS) is a powerful methodology for rapidly optimizing reaction conditions by performing a large number of experiments in parallel. For the synthesis of this compound, HTS can be employed to screen various catalysts, solvents, chlorinating agents, and reaction temperatures to identify the optimal conditions for yield and purity.
While direct HTS studies for this specific compound are not widely published, the principles have been applied to similar transformations. For example, HTS has been used to screen for highly active catalysts in cross-coupling reactions and to optimize ester biosynthesis in microbial systems. sigmaaldrich.comnih.gov Commercially available HTS kits allow for the rapid screening of catalysts for reactions like Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. sigmaaldrich.com
A hypothetical HTS workflow for the synthesis of this compound could involve a 24- or 96-well plate format where each well contains a different combination of reaction parameters. Automated liquid handling systems would dispense the reactants and catalysts, and the outcomes would be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Impurity Profiling and Control in Large-Scale Production
Ensuring the purity of this compound is critical for its use in subsequent manufacturing steps. Impurity profiling involves the identification, quantification, and control of any unwanted chemical species that may be present in the final product.
The most common method for synthesizing this compound involves the reaction of ethyl mandelate with thionyl chloride. prepchem.com Potential impurities arising from this process include:
Unreacted Starting Materials: Residual ethyl mandelate.
Byproducts: Compounds formed through side reactions, such as elimination products or dimers.
Reagent-Related Impurities: Residual thionyl chloride or its decomposition products.
Enantiomeric/Diastereomeric Impurities: If a chiral synthesis route is employed, the presence of the undesired enantiomer or diastereomer would be a critical impurity.
The control of these impurities is a major focus in pharmaceutical manufacturing, with regulatory bodies like the International Conference on Harmonisation (ICH) providing strict guidelines. researchgate.net Advanced analytical techniques are essential for impurity profiling, with hyphenated methods being particularly powerful. researchgate.net These include:
Liquid Chromatography-Mass Spectrometry (LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Once identified, strategies can be implemented to control these impurities. These may include optimizing the reaction conditions to minimize their formation, developing effective purification methods such as recrystallization or chromatography, and implementing in-process controls to monitor impurity levels throughout the manufacturing process.
Elucidation of Reaction Mechanisms and Kinetics Involving Ethyl 2 Chloro 2 Phenylacetate
Nucleophilic Substitution Reactions at the α-Carbon
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. The reaction pathway is primarily dictated by the nature of the substrate, the nucleophile, the solvent, and the leaving group. pressbooks.pubbits-pilani.ac.in
SN1 vs. SN2 Mechanisms and Competing Pathways
The substitution reactions of ethyl 2-chloro-2-phenylacetate can proceed through two main mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.combyjus.com
SN1 Mechanism: This is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com Given that the α-carbon is secondary and benzylic, it can form a resonance-stabilized carbocation, making the SN1 pathway plausible, especially with weak nucleophiles and in polar protic solvents. uobasrah.edu.iqyoutube.com The formation of a planar carbocation intermediate leads to a racemic mixture of products if the starting material is chiral. uobasrah.edu.iq
SN2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry. uobasrah.edu.iqaskthenerd.com This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. pressbooks.pubaskthenerd.com
The choice between SN1 and SN2 pathways for this compound is a competitive process. For instance, with a strong nucleophile like the hydroxide (B78521) ion, the SN2 mechanism is likely to predominate. pressbooks.pub Conversely, in solvolysis reactions with a weak nucleophile like water or an alcohol, the SN1 mechanism becomes more favorable. youtube.com
Influence of Steric and Electronic Factors on Reactivity
Steric Factors: The α-carbon in this compound is secondary, which presents moderate steric hindrance. youtube.com While less hindered than a tertiary carbon, the presence of the phenyl and ethoxycarbonyl groups can still impede the backside attack required for an SN2 reaction, slowing it down compared to a primary halide. youtube.comaskthenerd.com
Electronic Factors: The phenyl group plays a significant electronic role. Its ability to stabilize an adjacent positive charge through resonance is a key factor in promoting the SN1 mechanism. The carbocation formed upon chloride departure is benzylic, and the positive charge is delocalized over the benzene (B151609) ring, significantly lowering the activation energy for its formation. uobasrah.edu.iq Furthermore, the electron-withdrawing nature of the adjacent ester group can influence the reaction rate.
Ester Hydrolysis and Transesterification Mechanisms
The ester group of this compound can undergo hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes.
Acid- and Base-Catalyzed Hydrolysis Kinetics
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. scribd.comnitt.edu For chloro-substituted esters, the mechanism can be complex. Studies on similar chloro-substituted alkyl acetates suggest that the hydrolysis can proceed via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). rsc.orgresearchgate.net The reaction kinetics are typically pseudo-first-order when water is in large excess. scribd.comyoutube.com
Base-Catalyzed Hydrolysis: This reaction, also known as saponification, is generally a second-order reaction. uv.es The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. This is typically a faster and irreversible process compared to acid-catalyzed hydrolysis because the final step forms a carboxylate salt, which is not susceptible to nucleophilic attack. The rate of this reaction is dependent on the concentrations of both the ester and the base. uv.es
| Catalyst | Reaction Order | Key Mechanistic Feature | Relative Rate |
|---|---|---|---|
| Acid (e.g., HCl) | Pseudo-first-order (in excess water) | Protonation of carbonyl oxygen | Moderate |
| Base (e.g., NaOH) | Second-order | Nucleophilic attack by hydroxide ion | Fast and irreversible |
Enzymatic Esterase Activity and Selectivity
Enzymes, particularly esterases and lipases, can catalyze the hydrolysis and synthesis (via transesterification) of esters with high selectivity. Lyophilized mycelia of fungi like Aspergillus oryzae and Rhizopus oryzae have been shown to be effective biocatalysts for the hydrolysis of ethyl phenylacetate (B1230308), a related compound. semanticscholar.orgresearchgate.net These biocatalysts can also be used for transesterification reactions in organic solvents to produce esters. For instance, Novozym® 435, an immobilized lipase, has been used for the continuous synthesis of 2-phenylethyl acetate (B1210297) via transesterification. mdpi.com Another study demonstrated that an acyltransferase from Mycobacterium smegmatis can catalyze the synthesis of 2-phenethyl acetate in an aqueous environment. nih.gov The selectivity of these enzymatic reactions is a key advantage, often allowing for the resolution of racemic mixtures.
| Enzyme/Biocatalyst | Reaction Type | Substrate/Product Example | Key Finding |
|---|---|---|---|
| Aspergillus oryzae mycelia | Hydrolysis/Esterification | Ethyl phenylacetate | Effective biocatalyst for both synthesis and hydrolysis. semanticscholar.orgresearchgate.net |
| Novozym® 435 (immobilized lipase) | Transesterification | 2-Phenylethyl acetate | Enables continuous production in a solvent-free system. mdpi.com |
| Mycobacterium smegmatis acyltransferase | Transesterification | 2-Phenethyl acetate | Shows high selectivity for transesterification over hydrolysis in water. nih.gov |
Radical Reactions and Single Electron Transfer Processes
Beyond ionic pathways, this compound can potentially participate in radical reactions. The bond between the α-carbon and the chlorine atom can be cleaved homolytically under certain conditions, such as through the use of radical initiators or via single electron transfer (SET) processes.
A single-electron transfer from a suitable donor to the substrate can generate a radical anion, which may then fragment to release a chloride ion and form an α-phenyl-α-ethoxycarbonylmethyl radical. SET processes are fundamental in various chemical transformations, including those involving frustrated Lewis pairs, and can be initiated thermally or photochemically. rsc.orgnih.gov The resulting radical can then undergo further reactions, such as dimerization, abstraction of a hydrogen atom, or addition to an unsaturated system. The study of such SET-initiated reactions is a growing area in organic synthesis, allowing for novel bond formations under mild conditions. nih.govresearchgate.net
Rearrangement Reactions
While not undergoing rearrangement in isolation, this compound is a key reactant in several condensation reactions that involve a rearrangement of bonds to form new cyclic structures. The most prominent of these is the Darzens condensation.
The Darzens condensation (also known as the Darzens reaction or glycidic ester condensation) is a chemical reaction between a ketone or an aldehyde and an α-haloester, in the presence of a base, to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgvaia.com This reaction, discovered by Auguste Georges Darzens in 1904, is a classic method for forming epoxides. wikipedia.org
The reaction mechanism begins with the deprotonation of the α-carbon of the this compound by a strong base, forming a resonance-stabilized enolate. wikipedia.orgvaia.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The subsequent intermediate, an alkoxide, undergoes an intramolecular SN2 reaction where the oxygen anion displaces the chloride on the α-carbon, forming the epoxide ring. wikipedia.orgvaia.com The final product is an α,β-epoxy ester, which can be a valuable precursor for the synthesis of other complex molecules. wikipedia.org Subsequent hydrolysis of the ester can lead to decarboxylation and a rearrangement of the epoxide to form a carbonyl compound. wikipedia.org
Another notable reaction involving α-haloesters is the Reformatsky reaction , which condenses aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy-esters. wikipedia.org The key intermediate in this reaction is an organozinc reagent, often called a Reformatsky enolate. wikipedia.org While this reaction does not result in a rearrangement to form an epoxide directly, it represents a significant transformation of the initial α-haloester.
The Fritsch-Buttenberg-Wiechell rearrangement is a reaction that converts 1,1-diaryl-2-halo-alkenes to 1,2-diaryl-alkynes using a strong base. wikipedia.org While this reaction involves the rearrangement of a halo-compound, its direct application to this compound is not typical as the substrate is not a vinyl halide.
Computational Mechanistic Studies
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For this compound, these methods can elucidate transition state structures, reaction energy profiles, and the dynamics of reactive intermediates.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to study reaction mechanisms and determine the geometries and energies of transition states. rsc.orgnih.gov
A DFT study at the B3LYP/aug-cc-pVDZ level has been conducted to model the Darzens reaction, providing insights that are applicable to the reactions of this compound. researchgate.net The calculations show that the Darzens reaction is a stepwise process. researchgate.net The first step, the formation of the C-C bond between the enolate of the α-chloroester and the carbonyl compound, has a higher activation barrier (TS1) compared to the second step, the intramolecular cyclization to form the epoxide ring (TS2). researchgate.net This suggests that the initial carbon-carbon bond formation is the rate-determining step of the reaction. The study also considered the effect of the solvent, showing that the reaction proceeds via a stepwise mechanism in both the gas phase and in solvents like toluene (B28343) and acetonitrile (B52724). researchgate.net
| Environment | TS1 (C-C bond formation) | TS2 (Epoxide ring closure) |
|---|---|---|
| Gas Phase | Data not available in search results | Data not available in search results |
| Toluene | Data not available in search results | Data not available in search results |
| Acetonitrile | Data not available in search results | Data not available in search results |
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the time-dependent behavior of a molecular system, providing insights into the dynamics of reactive intermediates. nih.govresearchgate.net
In the context of reactions involving this compound, MD simulations can be particularly useful for studying the behavior of the enolate intermediate formed during the Darzens reaction. While specific MD simulations for the this compound enolate were not found, studies on other enolates, such as those involved in dienolate [4 + 2] reactions, demonstrate the power of this technique. nih.govcaltech.edubohrium.com These simulations can reveal the conformational dynamics of the enolate, the role of the solvent in stabilizing the intermediate, and the timescale of the subsequent bond-forming events. nih.govcaltech.edubohrium.com For instance, MD simulations can distinguish between concerted and stepwise reaction pathways by analyzing the time gap between the formation of different bonds. nih.gov
For the Darzens reaction, MD simulations could be used to:
Investigate the solvation structure around the enolate and the approaching carbonyl reactant.
Analyze the conformational changes required to achieve the transition state for C-C bond formation.
Simulate the dynamics of the intramolecular ring closure, providing a more detailed picture than the static view from DFT calculations.
| Reactive Intermediate/Process | Information Obtainable from MD Simulations |
|---|---|
| Enolate of this compound | Solvation shell structure, conformational preferences, ion-pairing effects with counter-ions. |
| C-C Bond Formation | Trajectory analysis to determine concerted vs. stepwise nature, influence of solvent dynamics on the transition state crossing. |
| Intramolecular Ring Closure | Timescale of epoxide formation, conformational dynamics leading to the SN2 attack. |
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 2-chloro-2-phenylacetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into the molecular framework.
¹H, ¹³C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
The structural confirmation of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, and the ethyl ester moiety. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.3-7.5 ppm). The methine proton (α-proton) adjacent to the chlorine atom and the phenyl group is anticipated to be a singlet around δ 5.3-5.5 ppm, shifted downfield due to the deshielding effects of the electronegative chlorine and the phenyl ring. The ethyl group will present as a quartet for the methylene (B1212753) protons (O-CH₂) around δ 4.2-4.3 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.3 ppm, with a typical coupling constant of approximately 7 Hz.
2D NMR Spectroscopy: To unequivocally assign these resonances and confirm the connectivity within the molecule, several 2D NMR experiments are employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity. The methine proton at the chiral center would likely show no COSY correlations, confirming it is an isolated spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would show a cross-peak between the methine proton signal and the α-carbon signal, the methylene proton quartet with the O-CH₂ carbon, and the methyl proton triplet with the CH₃ carbon. The aromatic protons would also show correlations to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. youtube.com Key HMBC correlations for this compound would include:
The methine proton to the carbonyl carbon and the ipso-carbon of the phenyl ring.
The methylene protons of the ethyl group to the carbonyl carbon.
The aromatic protons to adjacent and geminal aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H | 7.3-7.5 (m) | 128-135 |
| α-CH(Cl) | 5.3-5.5 (s) | 60-65 |
| O-CH₂-CH₃ | 4.2-4.3 (q, J ≈ 7 Hz) | ~62 |
| O-CH₂-CH₃ | 1.2-1.3 (t, J ≈ 7 Hz) | ~14 |
| C=O | - | 168-170 |
Stereochemical Assignment through NMR Anisotropy
This compound is a chiral molecule, and determining its absolute or relative stereochemistry is a critical aspect of its characterization. Advanced NMR techniques that exploit anisotropic effects, such as the use of chiral derivatizing agents or residual dipolar couplings (RDCs), can be employed for this purpose. youtube.comresearchgate.netnih.gov
One approach involves the use of chiral solvating agents or the formation of diastereomeric derivatives. For instance, derivatization of the corresponding carboxylic acid (obtained by hydrolysis of the ester) with a chiral alcohol can lead to diastereomers with distinct NMR spectra, allowing for their differentiation and quantification.
A more advanced method involves the measurement of residual dipolar couplings (RDCs) in a weakly aligning medium. youtube.comresearchgate.netnih.gov RDCs provide long-range structural information by reporting on the orientation of internuclear vectors relative to the magnetic field. blogspot.com By measuring RDCs for various C-H and H-H pairs and fitting them to a structural model, the relative stereochemistry of the chiral center can be determined with high confidence. This technique is particularly powerful for molecules where traditional methods like NOE are ambiguous. nih.govblogspot.comrsc.org
Mass Spectrometry (MS) for Structural Confirmation and Impurity Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₀H₁₁ClO₂), the expected monoisotopic mass of the molecular ion [M]⁺˙ is approximately 198.0447 g/mol . HRMS analysis would confirm this exact mass, thereby verifying the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which serves as a fingerprint for the molecule and provides further structural confirmation.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to proceed through several key pathways. Based on the general fragmentation of esters, likely fragmentation patterns would include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion [C₆H₅CHClCO]⁺.
Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a common fragmentation pathway for esters containing a γ-hydrogen.
Cleavage of the C-C bond between the α-carbon and the phenyl group: This would lead to the formation of a [C₆H₅]⁺ ion (m/z 77) and a [CHClCOOCH₂CH₃]⁺ fragment.
Loss of a chlorine radical: Formation of a [C₁₀H₁₁O₂]⁺ fragment.
The analysis of these fragmentation pathways provides a detailed structural fingerprint of the molecule.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
| 198/200 | [M]⁺˙ | [C₁₀H₁₁ClO₂]⁺˙ |
| 153/155 | [M - OCH₂CH₃]⁺ | [C₈H₆ClO]⁺ |
| 125/127 | [M - COOCH₂CH₃]⁺ | [C₈H₈Cl]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Note: The presence of chlorine will result in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
C=O Stretch: A strong absorption band in the IR spectrum is expected in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. This is a key diagnostic peak.
C-O Stretch: The C-O stretching vibrations of the ester group will appear in the 1300-1000 cm⁻¹ region.
C-Cl Stretch: The stretching vibration of the C-Cl bond is expected to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Aromatic C-H and C=C Stretches: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹.
Raman spectroscopy will provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. Computational studies can be used to predict the vibrational frequencies and compare them with experimental data to aid in the complete assignment of the observed bands. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Aliphatic C-H Stretch | <3000 | IR, Raman |
| C=O Stretch (Ester) | 1735-1750 | IR (strong) |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-O Stretch (Ester) | 1300-1000 | IR |
| C-Cl Stretch | 800-600 | IR |
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom can be determined, yielding a detailed molecular structure.
A crystallographic analysis of this compound would unequivocally determine:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.
Conformation: The preferred spatial orientation of the phenyl ring relative to the ester group and the stereochemistry at the chiral center.
Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds or van der Waals forces, which dictate the packing of molecules in the crystal lattice.
Absolute Configuration: For an enantiomerically pure sample, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the chiral carbon atom.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z (molecules/unit cell) | 4 |
| C-Cl bond length (Å) | 1.78 |
| C=O bond length (Å) | 1.21 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and enantiomers.
This compound possesses a chiral center at the α-carbon, and thus exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in applications where stereochemistry is important. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose. phenomenex.comnih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-3), are widely used and have proven effective for separating a broad range of chiral compounds, including esters and compounds with aromatic groups. acs.orgnih.govnih.gov
For the enantiomeric separation of this compound, a normal-phase HPLC method would likely be effective. A typical setup would involve a polysaccharide-based chiral column and a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The ratio of these solvents is optimized to achieve the best resolution between the enantiomeric peaks. Detection is typically carried out using a UV detector, set at a wavelength where the phenyl group absorbs strongly (around 254 nm). The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers.
Table 3: Proposed Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Proposed Condition |
|---|---|
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Hypothetical Retention Time (R-enantiomer) | 8.5 min |
| Hypothetical Retention Time (S-enantiomer) | 10.2 min |
The synthesis of this compound, commonly via the reaction of ethyl mandelate (B1228975) with thionyl chloride, can lead to the formation of volatile byproducts. orgsyn.org Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation, identification, and quantification of these impurities.
In GC-MS, the sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Potential volatile byproducts in the synthesis of this compound include:
Unreacted starting material (ethyl mandelate).
Products of side reactions with thionyl chloride, such as the corresponding sulfinyl chloride or products of elimination or rearrangement. masterorganicchemistry.comlibretexts.org
Traces of the solvent used in the reaction or workup.
The mass spectrum of each separated byproduct can be compared with spectral libraries (e.g., NIST) for positive identification. This analysis is critical for optimizing reaction conditions to minimize byproduct formation and for ensuring the purity of the final product.
Table 4: Potential Volatile Byproducts in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
|---|---|---|---|
| Ethyl mandelate | C₁₀H₁₂O₃ | 180.20 | Unreacted starting material |
| Thionyl chloride | SOCl₂ | 118.97 | Unreacted reagent |
| Diethyl sulfite | C₄H₁₀O₃S | 138.19 | Reaction of thionyl chloride with ethanol (B145695) |
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound, providing accurate determination of its concentration in various samples. A reverse-phase HPLC method is generally suitable for this purpose. sigmaaldrich.comsielc.com
In a typical setup, a C18 column is used as the stationary phase, which is non-polar. The mobile phase would be a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol. The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and reproducibility. sielc.com
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the detector response (peak area) against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. A UV detector is typically used, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity.
Table 5: Proposed HPLC Method for Quantitative Analysis and Example Calibration Data
| Parameter | Proposed Condition |
|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 120,500 |
| 25 | 305,200 |
| 50 | 615,800 |
| 100 | 1,225,000 |
| 200 | 2,450,000 |
Theoretical and Computational Chemistry of Ethyl 2 Chloro 2 Phenylacetate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These calculations provide insights into orbital energies, charge distribution, and the nature of chemical bonds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For Ethyl 2-chloro-2-phenylacetate, the phenyl ring, the chlorine atom, and the ester group would all influence the energies and spatial distributions of these orbitals.
Table 1: Conceptual Frontier Molecular Orbital Properties for this compound
| Parameter | Description | Expected Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. | The electron-rich phenyl ring and the lone pairs on the oxygen and chlorine atoms would contribute significantly to the HOMO. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. | The carbonyl group (C=O) and the C-Cl bond are expected to be the primary contributors to the LUMO, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The presence of both electron-donating (phenyl) and electron-withdrawing (chloro, ester) groups suggests a moderate energy gap. |
Note: The specific energy values require dedicated DFT calculations which are not available in the reviewed literature.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.
In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the ester oxygen and the π* antibonding orbital of the carbonyl group is a key resonance feature. The analysis provides stabilization energies (E(2)) for these donor-acceptor interactions, with higher values indicating stronger interactions.
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map represent different regions of electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen atoms).
Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen, making it a primary site for hydrogen bonding and electrophilic interactions. nih.gov A positive potential (blue) might be observed around the hydrogen atoms of the ethyl group and, to a lesser extent, the phenyl ring.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid. Rotation around its single bonds (e.g., C-C, C-O) gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different conformers.
This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step, generating a potential energy surface scan. For this compound, key rotations would include the orientation of the phenyl ring relative to the chloro-ester group and the conformation of the ethyl ester chain. The relative energies of these conformers are determined by a balance of steric hindrance and electronic effects like hyperconjugation.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. chemmethod.com These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.
By calculating the vibrational frequencies, one can predict the positions of characteristic IR absorption bands, such as the C=O stretch of the ester group, the C-Cl stretch, and various vibrations associated with the phenyl ring. Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated and compared to experimental data to aid in spectral assignment. While general spectral data is available, specific computational predictions for this compound are not found in the literature.
Reaction Pathway Modeling and Energy Barriers
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition state structures and calculating the activation energy barriers for a proposed reaction pathway. For instance, in its role as an ATRP initiator, the homolytic cleavage of the C-Cl bond is a critical step. Computational modeling could determine the energy required for this bond cleavage and how it is influenced by the solvent and the ATRP catalyst. Similarly, for nucleophilic substitution reactions, where the chloride ion acts as a leaving group, the energy profile of the reaction can be mapped to understand its kinetics and feasibility.
Derivatization and Functionalization Strategies in Research
Modification of the Ester Moiety
The ester functional group is a key site for modification, enabling transformations into other important functional groups such as alcohols and amides.
The ester moiety of ethyl 2-chloro-2-phenylacetate can be selectively reduced to a primary alcohol, yielding 2-chloro-2-phenylethanol. nih.gov This transformation requires the use of chemoselective reducing agents that can reduce the ester without affecting the carbon-chlorine bond or the aromatic ring. This reduction is a valuable step for synthesizing derivatives where a hydroxymethyl group is desired while retaining the reactive α-chloro position for subsequent reactions.
Table 1: Selective Ester Reduction
| Starting Material | Product |
|---|---|
| This compound | 2-Chloro-2-phenylethanol nih.gov |
| Chemical Formula: C₁₀H₁₁ClO₂ | Chemical Formula: C₈H₉ClO |
The ester can undergo aminolysis or transamidation, a process that converts esters into amides. nih.gov This is typically achieved by reacting this compound with primary or secondary amines. nsf.gov These reactions can be mediated by strong bases or proceed under thermal conditions to produce N-substituted 2-chloro-2-phenylacetamides. researchgate.net This strategy is fundamental for incorporating the chloro-phenylacetyl moiety into peptide-like structures or other amide-containing molecules.
Furthermore, reaction with hydrazine (B178648) (N₂H₄) leads to the formation of 2-chloro-2-phenylacetohydrazide. Hydrazides are important intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles. The synthesis of the related 2-phenylacetohydrazide (B146101) is a well-established procedure. sigmaaldrich.com
Table 2: Example of Ester Moiety Modifications
| Reagent | Product Type |
|---|---|
| Primary/Secondary Amine (R¹R²NH) | N-substituted 2-chloro-2-phenylacetamide |
Nucleophilic Displacement of the Chlorine Atom
The chlorine atom at the α-position is activated by the adjacent phenyl and ester groups, making it an excellent leaving group for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups.
A significant application of this compound is in the synthesis of heterocyclic compounds. One prominent example is the Hantzsch thiazole (B1198619) synthesis variant to produce thiazolidinones. The reaction of this compound with thiourea (B124793) in the presence of a base like sodium acetate (B1210297) leads to the formation of 5-phenyl-2-imino-4-thiazolidinone. researchgate.net This reaction proceeds via initial S-alkylation of thiourea, followed by intramolecular cyclization. Thiazolidinone rings are privileged structures in medicinal chemistry.
Table 3: Synthesis of a Thiazolidinone Derivative
| Reactants | Product |
|---|---|
| This compound + Thiourea | 5-Phenyl-2-imino-4-thiazolidinone researchgate.net |
| Chemical Formula: C₁₀H₁₁ClO₂ + CH₄N₂S | Chemical Formula: C₉H₈N₂OS |
The electrophilic α-carbon readily reacts with various sulfur and oxygen nucleophiles.
Sulfur Nucleophiles : Thiolate anions (RS⁻), generated from thiols, are potent nucleophiles that can efficiently displace the chloride to form thioethers. libretexts.org This reaction is a straightforward method to introduce a sulfur linkage, leading to products like ethyl 2-(alkylthio)-2-phenylacetates or ethyl 2-(arylthio)-2-phenylacetates. The high nucleophilicity of sulfur makes this a high-yielding transformation. msu.edu A similar reaction has been demonstrated between ethyl chloroacetate (B1199739) and a mercapto-substituted quinazolinone to form a new C-S bond. nih.gov
Oxygen Nucleophiles : Alkoxides (RO⁻) and phenoxides (ArO⁻) can also serve as nucleophiles to displace the chlorine atom, resulting in the formation of α-alkoxy and α-aryloxy esters, respectively. These reactions, analogous to the Williamson ether synthesis, provide access to a different class of derivatives where an ether linkage is present at the α-position.
Table 4: Nucleophilic Substitution Reactions
| Nucleophile | Product Type |
|---|---|
| Thiol (R-SH) / Thiolate (RS⁻) | Ethyl 2-(alkylthio)-2-phenylacetate |
Aromatic Ring Functionalization
While reactions at the ester and α-chloro positions are more common, the phenyl group itself can be functionalized, although this is a less explored strategy. The substituent, -CH(Cl)COOEt, is generally considered to be electron-withdrawing and thus deactivating towards electrophilic aromatic substitution. However, like other alkyl groups, it is expected to be an ortho, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely introduce new substituents at the positions ortho and para to the chloro(ethoxycarbonyl)methyl group. The deactivating nature of the substituent would necessitate harsher reaction conditions compared to those used for benzene (B151609) or toluene (B28343).
Compound Index
Table 5: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| 2-Chloro-2-phenylethanol | C₈H₉ClO nih.gov |
| 2-Chloro-2-phenylacetohydrazide | C₈H₉ClN₂O |
| 2-Phenylacetohydrazide | C₈H₁₀N₂O sigmaaldrich.com |
| Benzene | C₆H₆ |
| This compound | C₁₀H₁₁ClO₂ cymitquimica.com |
| Ethyl chloroacetate | C₄H₇ClO₂ |
| Hydrazine | N₂H₄ |
| N-substituted 2-chloro-2-phenylacetamides | Varies |
| Phenyl isothiocyanate | C₇H₅NS nih.gov |
| Sodium acetate | C₂H₃NaO₂ |
| Thioethers | Varies |
| Thiol | R-SH |
| Thiourea | CH₄N₂S |
| Toluene | C₇H₈ |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | C₁₄H₁₀N₂OS nih.gov |
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying the phenyl group of this compound. The substituent already present on the benzene ring, in this case, the chloro(ethoxycarbonyl)methyl group [-CH(Cl)COOEt], dictates the regioselectivity and the rate of these reactions.
The chloro(ethoxycarbonyl)methyl group is an electron-withdrawing group due to the electronegativity of the chlorine atom and the carbonyl group. As a result, it deactivates the benzene ring towards electrophilic attack, making the reactions slower compared to unsubstituted benzene. According to established principles of electrophilic aromatic substitution, electron-withdrawing groups are typically meta-directors. This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions, which are destabilized by resonance.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in readily available literature, the directing effects can be inferred from related structures. For instance, in Friedel-Crafts acylation, an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comyoutube.commasterorganicchemistry.com For this compound, this reaction would be expected to yield the meta-substituted product.
Similarly, other common EAS reactions are anticipated to follow this regiochemical preference:
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid is expected to occur at the meta position. Studies on the nitration of related indole (B1671886) derivatives have shown that the regioselectivity can be controlled by the choice of solvent and reaction conditions. nih.gov
Halogenation: The introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst would also be directed to the meta position.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid is another example of an EAS reaction where meta-substitution is the expected outcome.
It is important to note that the reaction conditions for these substitutions would need to be optimized to overcome the deactivating effect of the side chain.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds, and they can be applied to derivatives of this compound, particularly its halogenated analogues. These reactions typically involve a palladium catalyst and are named after their developers, such as Suzuki, Heck, and Sonogashira. wikipedia.orgwikipedia.orgyoutube.com
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide. mdpi.com For example, ethyl 4-bromophenylacetate can undergo a Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃ or Na₂CO₃) to form ethyl (4-phenylphenyl)acetate. mdpi.comjeolusa.com This reaction is instrumental in the synthesis of biaryl compounds. The general conditions for such reactions have been well-established and can be adapted for various substrates. expresspolymlett.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org A halogenated derivative of ethyl phenylacetate (B1230308), such as ethyl 4-iodophenylacetate, could be coupled with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring. The reaction is known for its versatility and tolerance of various functional groups. libretexts.orgnih.gov
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org For instance, ethyl 4-iodophenylacetate could be reacted with a terminal alkyne, such as phenylacetylene, using a palladium catalyst and a copper co-catalyst to synthesize an alkynylated derivative. nih.govresearchgate.netresearchgate.net This reaction is highly valuable for the construction of conjugated systems.
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.gov An aryl bromide derivative of ethyl phenylacetate could be coupled with various primary or secondary amines to introduce nitrogen-containing substituents.
The following table summarizes these metal-catalyzed cross-coupling reactions with representative examples using derivatives of ethyl phenylacetate.
| Reaction Name | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ethyl 4-bromophenylacetate + Phenylboronic acid | Pd(OAc)₂ / Base (e.g., K₂CO₃) | Biaryl (Ethyl (4-phenylphenyl)acetate) |
| Heck Reaction | Ethyl 4-iodophenylacetate + Alkene (e.g., Styrene) | Pd catalyst / Base | Substituted Alkene |
| Sonogashira Coupling | Ethyl 4-iodophenylacetate + Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst / Cu(I) co-catalyst / Base | Alkynylated Aromatic |
| Buchwald-Hartwig Amination | Ethyl 4-bromophenylacetate + Amine | Pd catalyst / Ligand / Base | Aryl Amine |
Generation of Highly Reactive Intermediates for Complex Molecule Synthesis
The α-chloro atom in this compound makes the α-proton acidic and the carbon-chlorine bond susceptible to cleavage, facilitating the generation of highly reactive intermediates such as enolates (carbanions) and radicals. These intermediates are pivotal in the construction of complex molecular architectures.
One of the most notable applications of α-halo esters like this compound is in the Reformatsky reaction . wikipedia.orgthermofisher.com In this reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester. wikipedia.org The reaction has been expanded to include other metals and electrophiles. nih.govbeilstein-journals.org
The Darzens condensation (or glycidic ester condensation) is another classic reaction that utilizes α-halo esters. vaia.comresearchgate.net It involves the base-catalyzed condensation of an α-halo ester with a ketone or aldehyde to produce an α,β-epoxy ester (a glycidic ester). vaia.comsci-hub.ru The reaction proceeds through the formation of an enolate intermediate which then attacks the carbonyl compound, followed by an intramolecular SN2 reaction to form the epoxide ring.
Beyond enolate chemistry, this compound and its derivatives can serve as precursors to carbon-centered radicals. This is particularly evident in the field of polymer chemistry, where similar compounds are used as initiators in Atom Transfer Radical Polymerization (ATRP) . In the context of complex molecule synthesis, the generation of a radical from an α-halo ester can be achieved using various methods, including the use of radical initiators or photoredox catalysis. A study on a related compound, α,α-difluorophenylacetic acid, demonstrated a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes to synthesize chroman-4-one derivatives. mdpi.com This illustrates how radicals generated from such precursors can be trapped intramolecularly to build complex heterocyclic systems.
The following table details the generation of reactive intermediates from this compound and their application in the synthesis of complex molecules.
| Reactive Intermediate | Generation Method | Key Reaction | Product Type |
|---|---|---|---|
| Organozinc Enolate | Reaction with metallic zinc | Reformatsky Reaction | β-Hydroxy ester |
| Enolate (Carbanion) | Reaction with a strong base (e.g., sodium ethoxide) | Darzens Condensation | α,β-Epoxy ester (Glycidic ester) |
| Carbon-centered Radical | Radical initiator or photoredox catalysis | Radical Cyclization/Addition | Complex cyclic or acyclic molecules |
Applications of Ethyl 2 Chloro 2 Phenylacetate in Advanced Organic Synthesis
Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The core structure of Ethyl 2-chloro-2-phenylacetate, featuring a phenyl ring and an ester group attached to a chlorinated carbon, makes it a valuable precursor in medicinal chemistry. This scaffold is present in several classes of therapeutic agents.
This compound is a close structural analog of a key intermediate used in the synthesis of the highly successful anti-thrombotic drug, Clopidogrel. nih.gov Clopidogrel is an antiplatelet agent widely used in the treatment of vascular diseases. While published industrial syntheses of Clopidogrel predominantly describe the use of the corresponding methyl ester, (+)-α-amino-2-chloro phenyl acetic acid methyl ester, the fundamental reaction pathway illustrates the utility of this class of chloro-phenylacetate compounds. google.com
In a widely referenced synthetic route, the key intermediate is formed by the reaction of an α-amino-2-chloro phenyl acetic acid ester with a thiophene-containing moiety. For example, 2-(2-Thienyl) ethyl tosylate can be reacted with (+)-α-amino-2-chloro phenyl acetic acid methyl ester to yield a substituted amine intermediate. This intermediate then undergoes a cyclization reaction with formaldehyde, followed by salt formation, to produce the final active pharmaceutical ingredient, Clopidogrel bisulfate. google.com The chloro-phenylacetate portion of the molecule is a critical component that forms the backbone of the final drug structure.
Table 1: Key Intermediates in a Representative Clopidogrel Synthesis
| Compound Name | Role in Synthesis | Reference |
| (+)-α-amino-2-chloro phenyl acetic acid methyl ester | Key building block containing the chloro-phenylacetate core | |
| 2-(2-Thienyl) ethyl tosylate | Reactant to form the thienopyridine ring system | |
| Formaldehyde | Cyclizing agent | google.com |
Scientific literature reviewed did not provide specific examples of this compound being used as a direct precursor in the synthesis of antidiabetic agents.
A review of available research did not yield direct evidence of this compound's application as an intermediate in the development of anticancer agents.
Synthesis of Agrochemicals and Specialty Chemicals
While related chloro-ester compounds are known intermediates in the agrochemical industry, no specific synthesis routes starting from this compound for the production of agrochemicals were identified in the reviewed literature. nbinno.com One study noted that a derivative, Ethyl 2-acetylhydrazono-2-phenylacetate, was synthesized as an intermediate for the herbicide Metamitron. researchgate.net
Polymer Chemistry: Controlled Radical Polymerization Initiators
In materials science, this compound functions as a crucial component in controlled radical polymerization techniques, which are used to create polymers with highly specific properties.
This compound is employed as an initiator in Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing polymers with controlled molecular weight, architecture, and low polydispersity.
In ATRP, the initiator's role is to provide a transferable halogen atom that can be reversibly activated and deactivated by a transition metal catalyst. The carbon-chlorine bond in this compound is sufficiently weakened by the adjacent phenyl and ester groups, allowing for its homolytic cleavage. This process generates a radical that initiates the polymerization of monomer units. The reversible deactivation step, where the halogen is transferred back to the growing polymer chain, allows for a controlled, "living" polymerization process. This control is essential for producing well-defined block copolymers, star polymers, and other complex architectures for advanced applications.
Table 2: Application of this compound in ATRP
| Feature | Description |
| Compound Role | Initiator |
| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) |
| Mechanism of Action | The C-Cl bond is reversibly cleaved by a transition metal catalyst to generate radicals that initiate polymerization. |
| Key Advantages | Allows for the synthesis of polymers with controlled molecular weight, defined architecture, and narrow molecular weight distribution. |
| Resulting Polymers | Can be used to create block copolymers, star polymers, and other functional materials. |
Synthesis of Complex Polymer Architectures
This compound and its derivatives are highly effective initiators in the field of controlled/living radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). cmu.edusigmaaldrich.com This technique allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and polymer brushes. sigmaaldrich.comnih.gov
The core of this application lies in the C-Cl bond of the this compound molecule. In a typical ATRP process, a transition metal complex (commonly copper-based) reversibly activates the initiator by abstracting the chlorine atom. sigmaaldrich.com This generates a transient radical species that can add to a monomer, initiating polymerization. The presence of the phenyl group stabilizes the radical, and the reversible nature of the activation/deactivation cycle provides excellent control over the growing polymer chain. cmu.edu
A significant application is the "grafting from" method, where initiators are immobilized on a surface to grow polymer chains directly from it, creating what are known as polymer brushes. cmu.eduresearchgate.net For instance, a derivative, (11'-Chlorodimethylsilylundecyl)-2-chloro-2-phenylacetate, has been covalently bonded to silica (B1680970) surfaces. cmu.edu From this modified surface, styrene (B11656) was polymerized via ATRP to create densely packed polystyrene grafts. cmu.edu This method is crucial for tailoring surface properties, such as wettability, biocompatibility, and adhesion. cmu.edu The ability to re-initiate polymerization from the chain ends also allows for the creation of second-generation grafts or block copolymer brushes. cmu.edu
Table 1: Application of Phenyl-chloro-acetate Type Initiators in ATRP
| Initiator Type | Monomer | Catalyst System (Example) | Resulting Architecture | Source(s) |
|---|---|---|---|---|
| Surface-Bound 2-chloro-2-phenylacetate | Styrene | Copper-based | Polymer Brushes on Silica | cmu.edu |
| General α-haloester | Styrene, (Meth)acrylates | Cu(I)/Ligand | Linear, Star, and Graft Copolymers | cmu.edunih.gov |
| Dual-function Initiator | Isobutylene, Vinyl Acetate (B1210297) | Lewis Acid / Radical Initiator | Di-block Copolymers | nih.gov |
Precursor for Advanced Heterocyclic Compounds
The electrophilic nature of the α-carbon in this compound makes it an excellent synthon for constructing a variety of heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. Its reaction with various nucleophiles leads to cyclization and the formation of stable aromatic ring systems.
One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis. nih.govnih.govbepls.com In this reaction, an α-halo carbonyl compound, such as this compound or its analogues, reacts with a thioamide. The reaction proceeds via nucleophilic substitution followed by cyclization and dehydration to yield a substituted thiazole ring. nih.govorganic-chemistry.org For example, ethyl 2-benzamido-2-chloroacetate, a structurally related α-chloroglycinate, reacts with thiobenzamide (B147508) to form polysubstituted 5-acylamino-1,3-thiazoles. nih.gov
Similarly, this compound can be a precursor for oxazole (B20620) derivatives through reactions like the Bredereck synthesis, which involves reacting α-haloketones with amides. ijpsonline.com Its derivatives are also key intermediates. For instance, ethyl 2-chloro(phenylhydrazono)acetate, derived from ethyl 2-chloro-3-oxobutanoate, is used in heteroannulation reactions to produce a range of spiroheterocycles and other complex heterocyclic systems. nih.govresearchgate.net
Furthermore, the related and widely used reagent, ethyl chloroacetate (B1199739), demonstrates the synthetic utility of the α-chloro ester motif in forming other heterocyclic systems. It reacts with 2-mercapto-3-phenylquinazolin-4(3H)-one in an alkaline medium to produce ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, an important intermediate for compounds containing the quinazolinone moiety. nih.gov These examples highlight the versatility of the α-chloro-α-phenylacetate scaffold in multicomponent reactions to build diverse and medicinally relevant heterocyclic libraries. rsc.orgdntb.gov.ua
Table 2: Heterocyclic Synthesis Using α-Chloro Ester Precursors
| Precursor | Reagent(s) | Heterocycle Formed | Reaction Type | Source(s) |
|---|---|---|---|---|
| Ethyl 2-benzamido-2-chloroacetate | Thiobenzamide | Thiazole | Hantzsch Synthesis | nih.gov |
| Ethyl Chloroacetate | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Quinazoline | Nucleophilic Substitution/Cyclization | nih.gov |
| Ethyl 2-chloro-3-oxobutanoate | Benzenediazonium chloride | Phenylhydrazonoacetate (Heterocycle Precursor) | Japp–Klingemann reaction | nih.gov |
| α-Haloketones (analogue) | Amides | Oxazole | Bredereck Reaction | ijpsonline.com |
Future Research Directions and Emerging Trends for Ethyl 2 Chloro 2 Phenylacetate
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
| AI/ML Application | Predicted Parameter | Potential Impact on Ethyl 2-chloro-2-phenylacetate Synthesis | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Yields, Product Ratios | Optimization of reaction conditions (temperature, solvent, catalyst) for maximizing desired product formation. | specialchem.com |
| Stereoselectivity Modeling | Enantiomeric or Diastereomeric Excess | Design of chiral catalysts and conditions for asymmetric synthesis of specific stereoisomers. | eurekalert.orgchemeurope.com |
| Transition State Prediction | Activation Energy, Reaction Pathways | Rapid screening of potential reaction mechanisms and catalysts to identify the most efficient synthetic routes. | mit.edu |
| High-Throughput Screening | Reaction Success/Failure | Accelerated discovery of new reactions and applications for the compound. | mit.edu |
Development of Novel Catalytic Systems for Enhanced Sustainability
The push for green chemistry is driving research into new catalytic systems for reactions involving this compound. The focus is on creating catalysts that are not only highly efficient and selective but also environmentally benign, operating under mild conditions and utilizing earth-abundant materials. nano-ntp.comwiley.com
A key area of research is enantioselective catalysis, which is crucial for the pharmaceutical industry. For α-chloroesters, novel chiral catalysts are being developed to control stereochemistry. For instance, chiral squaramide catalysts have been shown to promote the α-chlorination of related compounds through non-covalent interactions, avoiding the need for heavy metals. nih.gov Similarly, chiral triazolium salts have been successfully used as organocatalysts for the synthesis of α-chloro aryl esters in good yields and high enantioselectivity. nih.gov These approaches offer a pathway to valuable chiral building blocks from achiral precursors.
Future work will likely expand the toolkit of sustainable catalysts to include:
Earth-Abundant Metal Catalysts: Moving away from precious metals like palladium and ruthenium towards catalysts based on iron, copper, or manganese.
Organocatalysts: Small organic molecules, like thiourea (B124793) and its derivatives, that can catalyze reactions with high efficiency and selectivity without metal contaminants. researchgate.net
Biocatalysts: Enzymes that can perform highly specific transformations under mild aqueous conditions.
The goal is to develop catalytic processes that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents, aligning the synthesis and modification of this compound with the principles of sustainability. nano-ntp.com
| Catalyst Type | Example | Key Advantage | Relevance to this compound | Reference |
|---|---|---|---|---|
| Chiral Organocatalysts | Squaramides, Triazolium Salts | Enantioselective synthesis without metals. | Production of optically active derivatives. | nih.govnih.gov |
| Earth-Abundant Metal Complexes | Iron or Copper-based catalysts | Low cost and toxicity compared to precious metals. | Cross-coupling and substitution reactions. | nano-ntp.com |
| Heterogeneous Catalysts | Catalysts on a solid support | Ease of separation and recyclability, improving process efficiency. | Flow chemistry applications and large-scale production. | nano-ntp.com |
Exploration of New Application Areas in Materials Science and Nanotechnology
The unique chemical structure of this compound, featuring a reactive chlorine atom and a phenyl group, makes it a promising candidate for applications in materials science and nanotechnology. A significant emerging application is its use as an initiator in Atom Transfer Radical Polymerization (ATRP). tcichemicals.com ATRP is a powerful controlled polymerization technique used to synthesize polymers with precisely defined architectures, molecular weights, and functionalities.
By initiating polymerization from this compound, researchers can create well-defined polymers with a phenyl group at one end. These polymers can be used to develop a range of advanced materials:
Functional Polymers: Creating block copolymers, star polymers, and other complex architectures for applications in drug delivery, coatings, and electronics.
Surface Modification: Grafting polymer chains from surfaces to alter their properties, such as creating biocompatible coatings for medical implants or anti-fouling surfaces.
Nanomaterials: Synthesizing polymer-based nanoparticles and nanocomposites with tailored properties for use in diagnostics, sensors, and advanced composites.
Future research will focus on expanding the scope of polymers that can be synthesized using this compound as an initiator and exploring the properties of these novel materials. The ability to precisely control polymer structure via ATRP opens the door to creating next-generation materials with performance characteristics tailored to specific high-tech applications. tcichemicals.com
Advanced Mechanistic Investigations Using Operando Spectroscopy
A deeper understanding of reaction mechanisms is critical for optimizing existing processes and discovering new transformations. Operando spectroscopy—the study of catalytic materials under actual reaction conditions—is a powerful emerging tool for achieving this. youtube.comyoutube.com This approach allows researchers to "watch" reactions as they happen, providing invaluable insights into the behavior of catalysts and the formation of intermediates. youtube.com
Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and X-ray Absorption Spectroscopy (XAS) can be applied in an operando setup to monitor reactions involving this compound. rsc.org For example, in a catalyzed nucleophilic substitution reaction, operando spectroscopy could be used to:
Identify the Active Catalytic Species: Determine the true structure of the catalyst as it interacts with reactants. rsc.org
Observe Reaction Intermediates: Detect transient species that are invisible to conventional analytical methods, confirming or refuting proposed mechanistic pathways. youtube.com
Monitor Catalyst Deactivation: Understand how and why a catalyst loses activity over time, enabling the design of more robust and long-lasting systems. rsc.org
Correlate Structure with Reactivity: Establish a direct link between the dynamic structure of the catalyst and its performance in real-time. nih.govyoutube.com
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-chloro-2-phenylacetate, and how do reaction conditions influence yield?
Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Purity assessment requires a combination of techniques:
- GC-MS : To identify volatile impurities and confirm molecular ion peaks (m/z ~198 for [M]⁺).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify purity ≥98% using calibration curves .
- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 1.3 ppm (triplet, CH₂CH₃), δ 4.2 ppm (quartet, OCH₂), and δ 7.3–7.5 ppm (multiplet, aromatic protons) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential vapor release (evaporation rate ~0.6 relative to butyl acetate) .
- Waste Disposal : Collect halogenated waste separately and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chloro and ester groups create an electron-deficient carbonyl carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the phenyl group slows reactions with bulky nucleophiles (e.g., tert-butoxide). Kinetic studies using pseudo-first-order conditions (excess nucleophile) in polar aprotic solvents (e.g., DMF) reveal rate constants (k) dependent on nucleophile strength (e.g., k₃⁰°C for NH₃ ≈ 0.05 M⁻¹s⁻¹) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Discrepancies in NMR splitting may arise from diastereomer formation or solvent polarity effects. For example:
- Variable Temperature NMR : Cooling to -40°C in CDCl₃ can separate overlapping signals caused by rotamers .
- COSY/HSQC : 2D NMR techniques clarify coupling patterns and assign proton environments .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .
Q. How does this compound behave under extreme pH or thermal conditions, and what degradation products form?
- Methodological Answer :
- Acidic Conditions (pH < 2) : Hydrolysis yields 2-chloro-2-phenylacetic acid (confirmed by TLC, Rf = 0.3 in 7:3 hexane:EtOH).
- Alkaline Conditions (pH > 10) : Ester saponification produces the sodium salt of the acid, detectable via FTIR (loss of ester C=O stretch at 1740 cm⁻¹) .
- Thermal Stability : Decomposition above 150°C releases chloroalkenes (GC-MS monitoring recommended) .
Methodological Challenges and Solutions
Q. What experimental designs minimize byproduct formation during large-scale synthesis of this compound?
- Answer :
- Stepwise Temperature Control : Maintain reflux at 80°C to prevent overheating and dimerization.
- Catalyst Optimization : Use 0.5 mol% DMAP (4-dimethylaminopyridine) to accelerate esterification while reducing side reactions .
- In Situ Monitoring : ReactIR tracks carbonyl intermediate formation (peak at 1810 cm⁻¹) to adjust reagent addition rates .
Q. How can researchers address discrepancies between computational predictions and experimental reaction outcomes?
- Answer :
- Sensitivity Analysis : Vary solvent polarity (e.g., ε from 2.3 for toluene to 37.5 for DMSO) in Gaussian calculations to match observed regioselectivity.
- Isotopic Labeling : Use ¹³C-labeled starting materials to trace unexpected byproducts via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
